2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]acetamide
Overview
Description
“2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]acetamide” is a chemical compound with the CAS Number: 897313-58-5 . It has a molecular weight of 309.79 . The compound is stored at room temperature and is in powder form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C16H20ClNO3/c17-10-15(19)18-11-16(5-1-2-6-16)12-3-4-13-14(9-12)21-8-7-20-13/h3-4,9H,1-2,5-8,10-11H2,(H,18,19) .Physical and Chemical Properties Analysis
The physical form of “this compound” is a powder . It is stored at room temperature .Scientific Research Applications
Antimicrobial and Antifungal Agents
Research has demonstrated the synthesis of compounds related to 2,3-dihydro-1,4-benzodioxin derivatives showing promising antibacterial and antifungal activities. These compounds, through a series of chemical reactions involving 2,3-dihydro-1,4-benzodioxin-6-amine, have been evaluated for their antimicrobial potentials. Particularly, some synthesized compounds exhibited significant antibacterial and antifungal potential, highlighting their application as potential antimicrobial agents (Abbasi et al., 2020).
Anti-diabetic Agents
Further research into 2,3-dihydro-1,4-benzodioxin derivatives explored their anti-diabetic potential. Synthesized compounds were tested for their inhibitory activities against the α-glucosidase enzyme, a target in diabetes management. The studies concluded that these compounds exhibited weak to moderate inhibitory activity, suggesting a potential pathway for developing new anti-diabetic therapies (Abbasi et al., 2023).
Enzyme Inhibitors
Additionally, the enzyme inhibitory activity of new sulfonamides containing benzodioxane and acetamide moieties was investigated. These studies found substantial inhibitory activity against yeast α-glucosidase and weaker activity against acetylcholinesterase (AChE), indicating their potential as enzyme inhibitors for therapeutic applications (Abbasi et al., 2019).
Anticonvulsant Activity
Explorations into the anticonvulsant activity of amino amides and amino esters based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid have been conducted. These studies highlight the potential of such compounds in anticonvulsant therapy, though specific details on the efficacy and mechanism of action remain under further investigation (Arustamyan et al., 2019).
Metabolic Stability Improvement
Research into the metabolic stability of PI3Kα/mTOR inhibitors led to the examination of 6,5-heterocyclic analogues as alternatives to existing compounds. This research is crucial for the development of more stable and efficacious cancer therapies, showcasing the broader implications of modifying the chemical structure of potential therapeutic agents (Stec et al., 2011).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or activation of their functions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to alter the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that prolonged exposure to this compound can lead to significant changes in cellular processes, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of the cell, affecting energy production and utilization .
Properties
IUPAC Name |
2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3/c16-10-14(18)17-15(5-1-2-6-15)11-3-4-12-13(9-11)20-8-7-19-12/h3-4,9H,1-2,5-8,10H2,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGQITPDBXONGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC3=C(C=C2)OCCO3)NC(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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